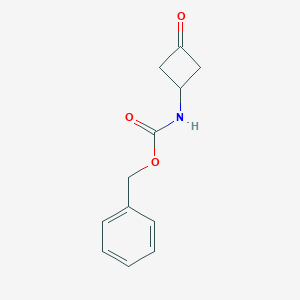
Benzyl 3-oxocyclobutylcarbamate
Cat. No. B173344
Key on ui cas rn:
130369-36-7
M. Wt: 219.24 g/mol
InChI Key: PSAMWNBBHLUISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06720427B2
Procedure details


A solution of (3-oxo-cyclobutyl)-carboxylic acid (506 mg, 4.4 mmol) and Et3N(734 μl) in 1:1 THF-Toluene (15 mL) was treated with diphenyl phosphoryl azide (956 μL, 4.4 mmol). The solutions warmed to 60° C. over ca. 45 minutes, at which point nitrogen evolution was noted. After 3 hours, benzyl alcohol (500 μL, 4.8 mmol) was added and the solution was kept at 60° C. for 4 hours. After cooling to room temperature, the solution was diluted with ethylacetate, was washed with saturated aqueous sodium bicarbonate (1 time), 0.5NHCl (2 times) NaHCO3 (1 time), was dried (MgSO4), filtered, and was purified by silica gel chromatography (4:1 Hexanes-Ethylacetate) to afford 405 mg of the title compound. 1HNMR(400 MHz, CDCl3) 7.32 (m,5H), 5.44 (s,1H), 5.08(s,2H) 4.29(m,1H), 3.36(m, 2H), 3.06 (m, 2H). LRMS (APCl−) 218.1 (M−H)−.

[Compound]
Name
Et3N(734 μl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
THF Toluene
Quantity
15 mL
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:5][CH:4](C(O)=O)[CH2:3]1.C1[CH2:13][O:12]CC1.C1(C)C=CC=CC=1.C1(P([N:35]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[CH2:38]([OH:45])[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1>C(OC(=O)C)C>[CH2:38]([O:45][C:13](=[O:12])[NH:35][CH:4]1[CH2:3][C:2](=[O:1])[CH2:5]1)[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
506 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=C1CC(C1)C(=O)O
|
[Compound]
|
Name
|
Et3N(734 μl)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
THF Toluene
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1.C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
956 μL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Step Two
|
Name
|
|
|
Quantity
|
500 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OC(C)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the solution was kept at 60° C. for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with saturated aqueous sodium bicarbonate (1 time), 0.5NHCl (2 times) NaHCO3 (1 time)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel chromatography (4:1 Hexanes-Ethylacetate)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1CC(C1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 405 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
